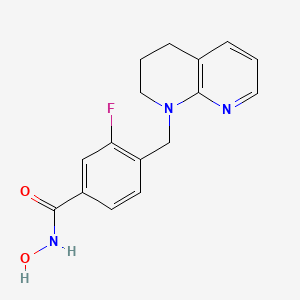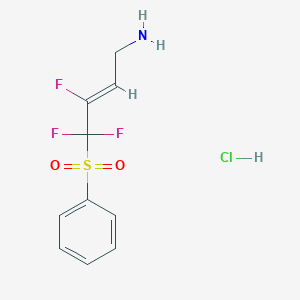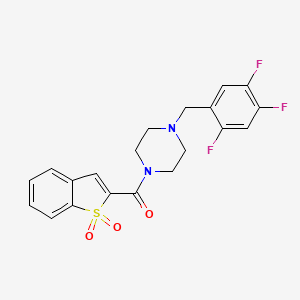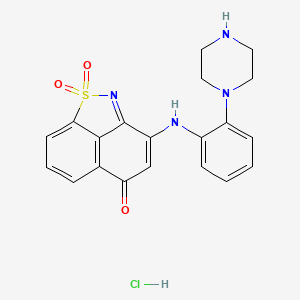
LY-1 closed form
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY1 is a potent, selective, and covalent inhibitor targeting both SARS-CoV-2 papain-like protease (PLpro) and main protease (Mpro). It has shown high efficacy in inhibiting these viral proteases, with dissociation constant (Kd) values of 1.5 μM for Mpro C145A protein and 2.3 μM for PLpro C111A protein . LY1 is particularly notable for its high selectivity over other kinases, human proteases, and metalloenzymes .
Preparation Methods
The synthesis of LY1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that LY1 is available in various quantities for research purposes, indicating that it can be produced on an industrial scale .
Chemical Reactions Analysis
LY1 undergoes various chemical reactions, primarily focusing on its interaction with viral proteases. It forms covalent bonds with the active sites of these proteases, leading to their inhibition. The major products formed from these reactions are the inactivated forms of the viral proteases . Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and specific concentrations of LY1 to achieve the desired inhibitory effects .
Scientific Research Applications
LY1 has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. Its primary application is in the study of SARS-CoV-2, where it has been shown to significantly reduce viral nucleoprotein levels and viral RNA levels in infected cells . Additionally, LY1 has been used in toxicity studies to evaluate its safety profile, demonstrating no significant changes in body weight and food consumption in animal models . Beyond virology, LY1’s high selectivity makes it a valuable tool for studying protease inhibition and enzyme kinetics in various biological systems .
Mechanism of Action
LY1 exerts its effects by covalently binding to the active sites of SARS-CoV-2 PLpro and Mpro, thereby inhibiting their proteolytic activity. This inhibition prevents the virus from processing its polyproteins, which are essential for viral replication and maturation . The molecular targets of LY1 are the cysteine residues in the active sites of these proteases, and the pathways involved include the disruption of viral protein processing and replication .
Comparison with Similar Compounds
LY1 is unique in its high selectivity and potency against SARS-CoV-2 proteases compared to other similar compounds. Similar compounds include other protease inhibitors targeting viral proteases, such as nirmatrelvir and boceprevir. LY1’s covalent binding mechanism and high selectivity make it particularly effective in inhibiting SARS-CoV-2 proteases . This uniqueness is highlighted by its lower dissociation constant values and higher inhibitory concentration (IC50) values compared to other inhibitors .
Properties
Molecular Formula |
C20H19ClN4O3S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one;hydrochloride |
InChI |
InChI=1S/C20H18N4O3S.ClH/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24;/h1-7,12,21-22H,8-11H2;1H |
InChI Key |
RVXKOLGQSWIVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

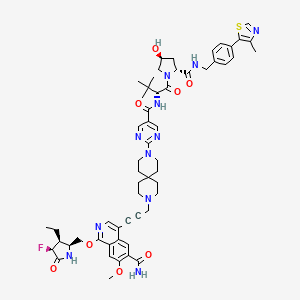
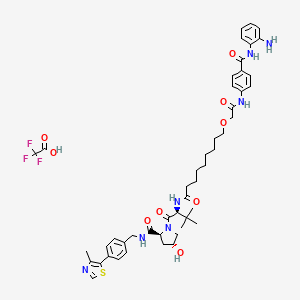
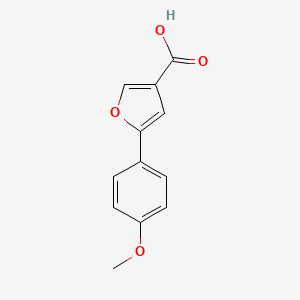
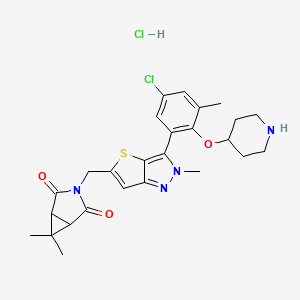
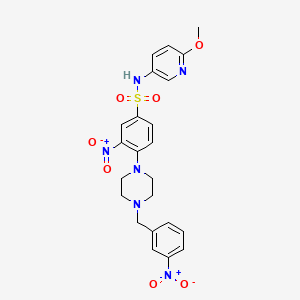
![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)
![(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861944.png)
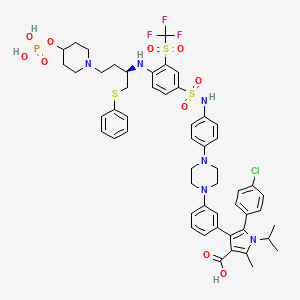
![(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-3-[3-[3-[5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B10861956.png)
